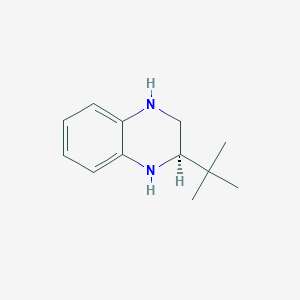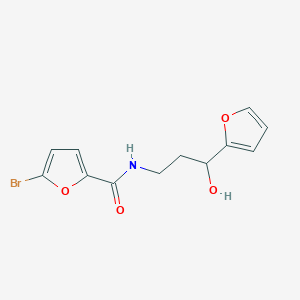
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline is a derivative of the quinoxaline family, which is a class of heterocyclic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline suggests that it may possess unique properties due to the presence of the tert-butyl group and the tetrahydroquinoxaline core.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This reaction achieved a high yield of 95% with minimal racemization, and the enantiomeric excess was further improved to 99.4% through recrystallization . Although this synthesis is not for the exact compound , the methodologies and principles applied could potentially be adapted for the synthesis of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline.
Molecular Structure Analysis
The molecular structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline would likely exhibit stereoisomerism due to the presence of the chiral center at the 2-position. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and interaction with biological targets. The tetrahydroquinoxaline core is a saturated version of the quinoxaline system, which may affect its electronic properties and stability.
Chemical Reactions Analysis
While the specific chemical reactions of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline are not detailed in the provided papers, related research indicates that tert-butyl groups can participate in various chemical transformations. For example, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This suggests that the tert-butyl group in the compound of interest may also facilitate or undergo similar reactions.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Fluorescence-based Detection of Nitroaromatics
- A derivative of 1,2,3,4-tetrahydroquinoxaline has been synthesized combining baicalein and 1,2-diphenylethylenediamine moieties, demonstrating good photoluminescent properties and the ability to detect trace amounts of nitroaromatic compounds such as nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene (Fu et al., 2018).
Synthesis of Quinoxalines
- Research has been conducted on the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, highlighting a convenient liquid- and solid-phase synthesis process for these compounds. This synthesis method is significant for producing various quinoxaline derivatives (Attanasi et al., 2001).
Cancer-Protective Enzymes Induction
- Studies have investigated the induction of cancer-protective enzymes in mice by tert-butyl-4-hydroxyanisole and related substituted phenols. This research is crucial for understanding the potential anticarcinogenic effects of these compounds (De Long et al., 1985).
Ecofriendly Ester Sources in Synthesis
- Quinoxaline-3-carbonyl compounds have been prepared through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, presenting an efficient and eco-friendly approach to synthesize these compounds. This method is important for the preparation of bioactive natural products and synthetic drugs (Xie et al., 2019).
Synthesis and Study of Tetra-tert-butyltetraoxa[8]circulene
- The synthesis of a tetraoxa[8]circulene with tert-butyl substituents has been achieved. This research provides insights into the synthesis and aggregation behavior of such circulenes, which are of interest in the field of organic chemistry and materials science (Brock‐Nannestad et al., 2011).
Synthesis of Quinoxaline Derivatives and Their ESR Studies
- Research has been conducted on the synthesis of quinoxaline derivatives, particularly focusing on their electron spin resonance (ESR) spectroscopy studies. This research is significant for understanding the redox reactivity and properties of these compounds (Efimova et al., 2008).
Mecanismo De Acción
Target of Action
It is known that similar compounds like ketamine and its metabolite (2r,6r)-hnk interact with nmda receptors on gabaergic interneurons .
Mode of Action
Based on the information about related compounds, it can be inferred that by antagonizing nmda receptors, these compounds disinhibit afferents to glutamatergic principal neurons and increase extracellular glutamate levels . They also seem to reduce rapid glutamate release at some synapses .
Biochemical Pathways
Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release in a manner which could be blocked by ampa receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts ketamine’s effect on glutamate release and presynaptic activity .
Result of Action
Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release, which may contribute to their rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status . These factors can interact with genetic components to influence the risk of developing diseases like type 2 diabetes . .
Propiedades
IUPAC Name |
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXALAYOFOAIYCZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CNC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)


![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)
![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)


